![molecular formula C12H22O3 B2387887 2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-ol CAS No. 2248385-23-9](/img/structure/B2387887.png)
2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-ol is a chemical compound characterized by its unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The spirocyclic structure imparts unique chemical properties, making it a valuable subject for research and development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-ol typically involves the formation of the spirocyclic ring system followed by the introduction of the propan-1-ol group. One common synthetic route includes the reaction of a diol with a suitable diacid or diester under acidic conditions to form the spirocyclic intermediate. This intermediate is then subjected to further reactions to introduce the propan-1-ol group.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve this.
化学反应分析
Types of Reactions
2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.
科学研究应用
2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-ol involves its interaction with molecular targets through its hydroxyl and spirocyclic groups. These interactions can modulate various biochemical pathways, leading to specific biological effects. The exact molecular targets and pathways depend on the context of its application, such as enzyme inhibition or receptor binding.
相似化合物的比较
Similar Compounds
- 2-(2,9-Dioxaspiro[5.5]undecan-3-yl)acetic acid
- 2,9-Dioxaspiro[5.5]undecan-3-one
Uniqueness
2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-ol is unique due to its specific spirocyclic structure combined with a hydroxyl group. This combination imparts distinct chemical and biological properties, differentiating it from other similar compounds. The presence of the propan-1-ol group allows for additional functionalization and reactivity, making it a versatile compound for various applications.
属性
IUPAC Name |
2-(2,9-dioxaspiro[5.5]undecan-3-yl)propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O3/c1-10(8-13)11-2-3-12(9-15-11)4-6-14-7-5-12/h10-11,13H,2-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMYVYDIJZQPZPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CCC2(CCOCC2)CO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(1R,5R)-1-(Trifluoromethyl)-3-azabicyclo[3.2.0]heptane;hydrochloride](/img/new.no-structure.jpg)
![4,6-Dimethyl-2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine](/img/structure/B2387806.png)
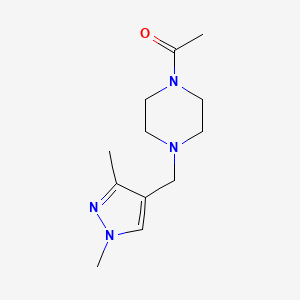
![Ethyl 5-(4-bromobenzamido)-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2387808.png)

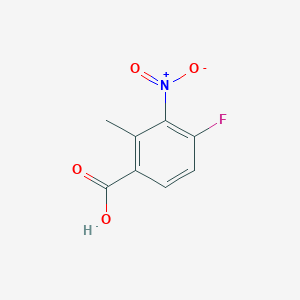
![2-bromo-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2387816.png)
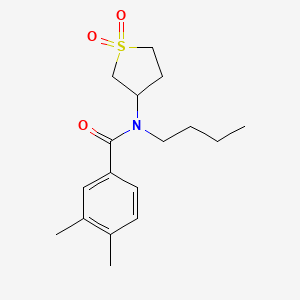
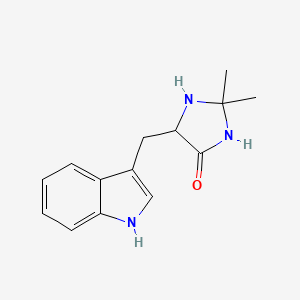
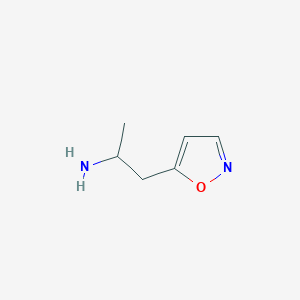

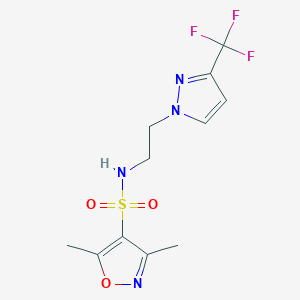

![4-Methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylic acid](/img/structure/B2387827.png)
